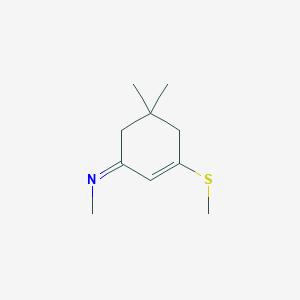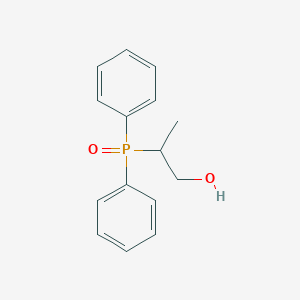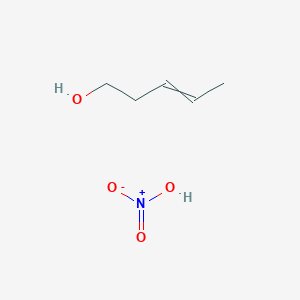![molecular formula C20H24O8 B14384429 Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate CAS No. 89946-04-3](/img/structure/B14384429.png)
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of an acetic acid moiety attached to a phenyl ring, which is further substituted with a 3,5-dihydroxyphenyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate can be achieved through several synthetic routes. One common method involves the esterification of 4-[2-(3,5-dihydroxyphenyl)ethyl]phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate involves its interaction with various molecular targets and pathways. The dihydroxyphenyl groups can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. The compound may also interact with enzymes and receptors, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar dihydroxyphenyl groups.
Phenyl acetate: A simpler ester with a phenyl ring and acetic acid moiety.
4-Hydroxyphenylacetic acid: Contains a hydroxy group on the phenyl ring and is used in the synthesis of various pharmaceuticals.
Uniqueness
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate is unique due to the presence of both acetic acid and dihydroxyphenyl ethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89946-04-3 |
|---|---|
Molekularformel |
C20H24O8 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate |
InChI |
InChI=1S/C16H16O4.2C2H4O2/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13;2*1-2(3)4/h4-10,18-19H,2-3H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
GVRKLRHNUIFCME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)


![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)




